molecular formula C15H23NO4S B2838240 tert-butyl N-[1-(4-methylbenzenesulfonyl)propan-2-yl]carbamate CAS No. 1803583-33-6

tert-butyl N-[1-(4-methylbenzenesulfonyl)propan-2-yl]carbamate

Cat. No.: B2838240
CAS No.: 1803583-33-6
M. Wt: 313.41
InChI Key: FMERURXULXGLNC-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(4-methylbenzenesulfonyl)propan-2-yl]carbamate: is a chemical compound with the molecular formula C15H23NO4S and a molecular weight of 313.41 g/mol . This compound is often used in research and industrial applications due to its unique chemical properties and reactivity patterns.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(4-methylbenzenesulfonyl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with 1-(4-methylbenzenesulfonyl)propan-2-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[1-(4-methylbenzenesulfonyl)propan-2-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(4-methylbenzenesulfonyl)propan-2-yl]carbamate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity or altering their function. This interaction is often facilitated by the sulfonyl group, which acts as an electrophilic center, attracting nucleophilic residues in the enzyme’s active site .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[1-(4-methylbenzenesulfonyl)propan-2-yl]carbamate is unique due to the presence of the sulfonyl group, which imparts distinct reactivity and stability compared to other carbamates. This makes it particularly useful in applications requiring selective reactivity and stability under various conditions .

Properties

IUPAC Name

tert-butyl N-[1-(4-methylphenyl)sulfonylpropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4S/c1-11-6-8-13(9-7-11)21(18,19)10-12(2)16-14(17)20-15(3,4)5/h6-9,12H,10H2,1-5H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMERURXULXGLNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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